8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine
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Overview
Description
8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a unique structure that combines multiple fused ring systems, making it a valuable scaffold for the development of new pharmaceuticals and chemical probes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the efficient construction of the complex fused ring system. Common reagents used in these reactions include various aldehydes, amines, and sulfur-containing compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8,9-Dihydroimidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-ones: These compounds are known for their kinase inhibitory activity.
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds have applications as primary explosives and are studied for their energetic properties.
Uniqueness
8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine is unique due to its specific combination of fused ring systems and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and chemical probes .
Properties
Molecular Formula |
C15H14ClN5S |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-8-methylsulfanyl-4,5,7,9,13-pentazatricyclo[7.4.0.02,6]trideca-1(13),2(6),3,7-tetraene |
InChI |
InChI=1S/C15H14ClN5S/c1-22-15-19-14-12(13-17-7-2-8-20(13)15)9-18-21(14)11-5-3-10(16)4-6-11/h3-6,9H,2,7-8H2,1H3 |
InChI Key |
DRLXHGSUCDFPHK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C4=NCCCN41 |
Origin of Product |
United States |
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